molecular formula C15H19BrN2O2 B5448776 1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE

Cat. No.: B5448776
M. Wt: 339.23 g/mol
InChI Key: WAPVNQJDXMIBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihaloalkane.

    Allylation: The piperazine ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Bromophenoxy Substitution: The final step involves the substitution of the piperazine ring with a bromophenoxy group, which can be achieved through a nucleophilic substitution reaction using 4-bromophenol and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe).

Major Products

    Epoxide or Aldehyde: From oxidation of the allyl group.

    Phenol: From reduction of the bromophenoxy group.

    Substituted Derivatives: From nucleophilic substitution of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE would depend on its specific application. For instance, if used as a drug, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-1-ETHANONE: Similar structure but with a chlorine atom instead of bromine.

    1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-ETHANONE: Similar structure but with a fluorine atom instead of bromine.

    1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENOXY)-1-ETHANONE: Similar structure but with a methoxy group instead of bromine.

Uniqueness

1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-2-7-17-8-10-18(11-9-17)15(19)12-20-14-5-3-13(16)4-6-14/h2-6H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPVNQJDXMIBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.